molecular formula C12H15N5O2 B2861015 3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 913527-48-7

3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Cat. No.: B2861015
CAS No.: 913527-48-7
M. Wt: 261.285
InChI Key: KFTAQIDMLOIRLC-UHFFFAOYSA-N
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Description

3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C12H15N5O2 and its molecular weight is 261.285. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) focused on synthesizing novel pyridine and fused pyridine derivatives, including compounds similar to 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid. These compounds were evaluated for their binding energies on GlcN-6-P synthase, a target protein, revealing moderate to good binding energies. The compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Synthesis of Novel Heterocycles

Amer et al. (2007) synthesized new pyrrolo[3,4-c]isoxazole derivatives from key intermediates, including pyrrolo[2,3-d][1,2,3]triazoles and triazolo[4,5-c]pyridazine, which are structurally related to 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid. These compounds' synthesis involved refluxing with phenylhydrazine in ethanol or acetic acid (Amer et al., 2007).

Inhibitors with Antihistaminic Activity

Research by Gyoten et al. (2003) involved the synthesis of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines, which showed both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This indicates the potential of similar compounds like 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid in medicinal chemistry (Gyoten et al., 2003).

Insecticidal Assessment

Fadda et al. (2017) conducted a study on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, which included triazolo[5,1-c]triazine derivatives. These compounds were tested as insecticidal agents against the cotton leafworm, demonstrating the potential of similar compounds in agricultural applications (Fadda et al., 2017).

Amide Derivatives and Biological Activities

Gandikota et al. (2017) explored the synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, highlighting their relevance in bio-medicinal chemistry due to their structure-activity relationship. These derivatives exhibited a range of biological activities, including antimicrobial, antiviral, and anticancer properties, suggesting the potential applications of structurally related compounds (Gandikota et al., 2017).

Biochemical Analysis

Biochemical Properties

3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with enzymes such as phosphodiesterases and calcium sensitizers . These interactions are crucial as they can modulate enzyme activity, leading to various physiological effects. The compound’s triazole ring allows it to form stable complexes with metal ions, further enhancing its biochemical properties .

Cellular Effects

The effects of 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to stabilize calcium-induced conformational changes in troponin C, which is essential for muscle contraction . Additionally, it exhibits anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid exerts its effects through binding interactions with biomolecules. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels, thereby modulating various cellular responses . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid vary with different dosages in animal models. At lower doses, it primarily acts as a calcium sensitizer, while at higher doses, it exhibits phosphodiesterase inhibitory activity . High doses can lead to toxic effects, including adverse impacts on liver and kidney function .

Metabolic Pathways

3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is crucial for its metabolism and elimination from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects . The compound’s ability to form stable complexes with metal ions also influences its distribution and localization within the body .

Subcellular Localization

The subcellular localization of 3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-12(19)6-5-10-14-13-9-3-4-11(15-17(9)10)16-7-1-2-8-16/h3-4H,1-2,5-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTAQIDMLOIRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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